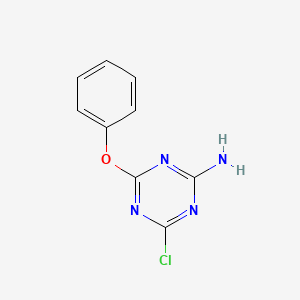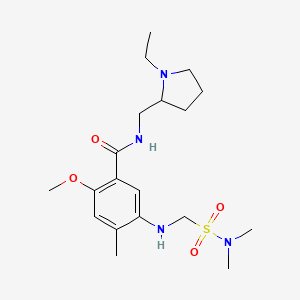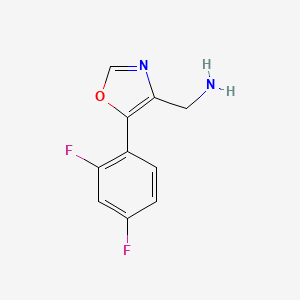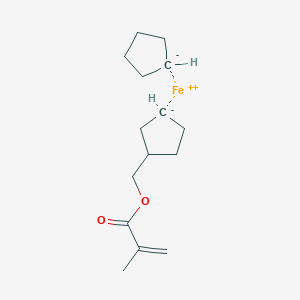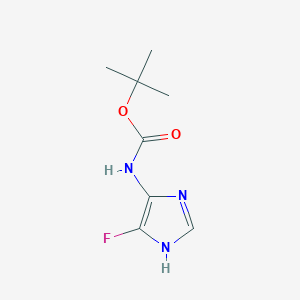
(R)-Ethyl 6-bromo-3-methylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ethyl 6-bromo-3-methylhexanoate is an organic compound with the molecular formula C9H17BrO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 6-bromo-3-methylhexanoate typically involves the bromination of a precursor compound. One common method is the bromination of 3-methylhexanoic acid, followed by esterification with ethanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The esterification step can be carried out using an acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 6-bromo-3-methylhexanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-Ethyl 6-bromo-3-methylhexanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an alkoxide or amine, to form different derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of ethers or amines.
Reduction: Formation of 6-bromo-3-methylhexanol.
Oxidation: Formation of 6-bromo-3-methylhexanoic acid.
Aplicaciones Científicas De Investigación
®-Ethyl 6-bromo-3-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-Ethyl 6-bromo-3-methylhexanoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the ester group is converted to an alcohol, involving the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
®-Ethyl 6-chloro-3-methylhexanoate: Similar structure but with a chlorine atom instead of bromine.
®-Ethyl 6-fluoro-3-methylhexanoate: Similar structure but with a fluorine atom instead of bromine.
®-Ethyl 6-iodo-3-methylhexanoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
®-Ethyl 6-bromo-3-methylhexanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
2095128-41-7 |
|---|---|
Fórmula molecular |
C9H17BrO2 |
Peso molecular |
237.13 g/mol |
Nombre IUPAC |
ethyl (3R)-6-bromo-3-methylhexanoate |
InChI |
InChI=1S/C9H17BrO2/c1-3-12-9(11)7-8(2)5-4-6-10/h8H,3-7H2,1-2H3/t8-/m1/s1 |
Clave InChI |
KEQLCUZKLBSQTD-MRVPVSSYSA-N |
SMILES isomérico |
CCOC(=O)C[C@H](C)CCCBr |
SMILES canónico |
CCOC(=O)CC(C)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


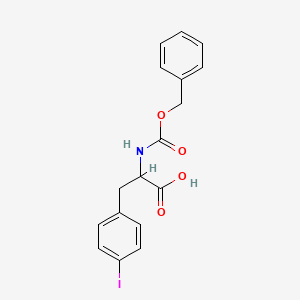
![2-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B12819895.png)
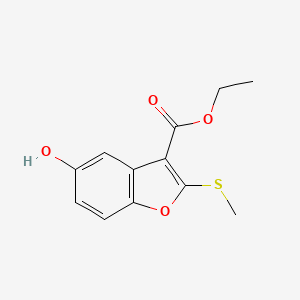
![N-Methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12819923.png)
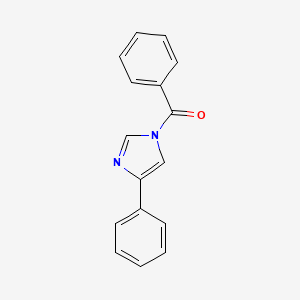

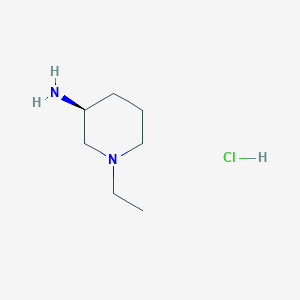
![10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12819943.png)
